2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienopyrimidine core, a fluorinated phenyl group, and a trimethoxyphenyl acetamide moiety. Its distinct chemical structure suggests it may have interesting biological and chemical properties.
Preparation Methods
The synthesis of 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step organic synthesis. The synthetic route may include the following steps:
Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of the fluorinated phenyl group: This step may involve electrophilic aromatic substitution reactions using fluorinated benzene derivatives.
Attachment of the trimethoxyphenyl acetamide moiety: This can be accomplished through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
DNA/RNA interaction: The compound could bind to nucleic acids, influencing gene expression or replication processes.
Comparison with Similar Compounds
Similar compounds to 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide include:
3-(4-Fluoro-2-methylphenyl)piperazin-2-one: This compound shares the fluorinated phenyl group but has a different core structure.
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Another fluorinated phenyl derivative with distinct functional groups.
4-Fluoro-3-methylphenyl magnesium bromide: A Grignard reagent used in organic synthesis, featuring the same fluorinated phenyl group.
The uniqueness of this compound lies in its combination of functional groups and core structure, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C24H22FN3O6S |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H22FN3O6S/c1-13-9-15(5-6-16(13)25)28-23(30)22-17(7-8-35-22)27(24(28)31)12-20(29)26-14-10-18(32-2)21(34-4)19(11-14)33-3/h5-11H,12H2,1-4H3,(H,26,29) |
InChI Key |
HEGDZHGCRGGBIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=C(C(=C4)OC)OC)OC)F |
Origin of Product |
United States |
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